3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
Overview
Description
3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C11H13BFNO4 and a molecular weight of 253.04 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a boronic acid group attached to a phenyl ring. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid typically involves the following steps:
Formation of the phenylboronic acid core: This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the fluorine and morpholine-4-carbonyl groups.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the morpholine-4-carbonyl group: This step involves the reaction of the intermediate compound with morpholine-4-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.
Bases: Such as K2CO3, NaOH, or Cs2CO3.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed:
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Boronic esters and boranes: Formed through oxidation and reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Biology:
Bioconjugation: Utilized in the development of bioconjugates for biological studies and drug delivery systems.
Medicine:
Pharmaceuticals: Investigated for its potential use in the synthesis of pharmaceutical compounds, including inhibitors of specific enzymes and receptors.
Industry:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine atom and morpholine-4-carbonyl group can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the fluorine and morpholine-4-carbonyl groups, making it less versatile in certain reactions.
4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but without the fluorine atom, which can affect its reactivity and selectivity.
3-Fluorophenylboronic acid: Lacks the morpholine-4-carbonyl group, limiting its applications in bioconjugation and pharmaceutical synthesis.
Uniqueness: 3-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is unique due to the presence of both the fluorine atom and the morpholine-4-carbonyl group, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
[3-fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BFNO4/c13-10-6-8(5-9(7-10)12(16)17)11(15)14-1-3-18-4-2-14/h5-7,16-17H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGJWGMJQRLWIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660213 | |
Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-40-6 | |
Record name | [3-Fluoro-5-(morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90660213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.